4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
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Overview
Description
4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an imidazolidinone ring, a trifluoromethyl group, and a benzenesulfonamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions. For example, the reaction of 3,4-dimethylphenylamine with a carbonyl compound such as glyoxal can yield the imidazolidinone intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Sulfonamide Formation: The final step involves the reaction of the imidazolidinone intermediate with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazolidinone ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted sulfonamide derivatives with various nucleophiles.
Scientific Research Applications
4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: It is investigated for its potential use as an antimicrobial agent, targeting bacterial and fungal infections.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis.
Pathway Modulation: It can modulate signaling pathways that regulate cell growth and apoptosis, making it a potential candidate for cancer therapy.
Binding to Macromolecules: The compound can bind to proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(3,4-dimethylphenyl)benzamide: A structurally similar compound with potential biological activities.
2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide: Another sulfonamide derivative with anticancer properties.
Uniqueness
4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. The imidazolidinone ring also contributes to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C18H17F3N4O4S |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
4-amino-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H17F3N4O4S/c1-10-3-6-13(9-11(10)2)25-15(26)17(18(19,20)21,23-16(25)27)24-30(28,29)14-7-4-12(22)5-8-14/h3-9,24H,22H2,1-2H3,(H,23,27) |
InChI Key |
OSRKDZUPSKNFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N)C |
Origin of Product |
United States |
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